![molecular formula C12H11N3O5S B6558654 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040639-20-0](/img/structure/B6558654.png)

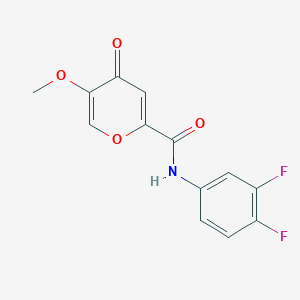

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a chemical compound with a molecular weight of 409.51 . The IUPAC name for this compound is N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(((4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2(1H)-ylidene)methyl)thio)propanamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O3S3/c1-7(12(22)20-15-17-8(5-26-15)4-10(16)21)25-6-11-18-13(23)9-2-3-24-14(9)19-11/h2-3,5-7,19H,4H2,1H3,(H2,16,21)(H,18,23)(H,17,20,22) .Applications De Recherche Scientifique

Antimicrobial Applications

The compound has been identified as a potential inhibitor of the MurA enzyme, which is involved in bacterial cell wall synthesis . This makes it a potential candidate for the development of novel antibiotics, particularly for fosfomycin-resistant strains .

Anticancer Applications

In silico approaches have identified the compound as a potential therapeutic drug for cervical cancer management . It could potentially block the action of the E6 oncoprotein, which is considered a biomarker in cervical cancer progression .

Neurotransmitter Receptor Modulation

The compound has been studied for its effects on various neurotransmitter receptors in the brain, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors . This suggests potential applications in the treatment of neurological disorders.

Anti-Amnestic Effects

The compound has been shown to abolish the effects of scopolamine, a drug that induces amnesia, on various neurotransmitter receptors . This suggests that the compound could have potential applications in the treatment of amnesia or memory-related disorders.

Antidepressant Applications

The compound has been investigated for its potential antidepressant effects . This suggests that it could be used in the treatment of mood disorders.

Muscle Relaxant Applications

The compound has also been studied for its potential muscle relaxant effects . This could make it useful in the treatment of conditions involving muscle tension or spasms.

Orientations Futures

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have potential for development in various fields .

Mécanisme D'action

Target of Action

The compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide, is an impurity of Mirabegron . Mirabegron is a drug used for the treatment of overactive bladder . The primary target of this compound is the β3 adrenergic receptor in the detrusor muscle in the bladder .

Mode of Action

The compound interacts with its target, the β3 adrenergic receptor, leading to muscle relaxation . This interaction results in an increase in bladder capacity , thereby reducing the symptoms of an overactive bladder.

Biochemical Pathways

The activation of the β3 adrenergic receptor by this compound leads to a cascade of biochemical reactions. These reactions result in the relaxation of the detrusor muscle in the bladder

Pharmacokinetics

As an impurity of mirabegron , it may share similar pharmacokinetic properties

Result of Action

The activation of the β3 adrenergic receptor leads to muscle relaxation and an increase in bladder capacity . This can help reduce the symptoms of an overactive bladder, such as frequent urination, urgency, and incontinence.

Propriétés

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHSCECOUNKOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6558583.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide](/img/structure/B6558591.png)

![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6558593.png)

![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide](/img/structure/B6558596.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6558605.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6558607.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)

![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)

![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)

![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)

![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)